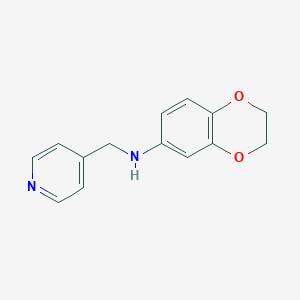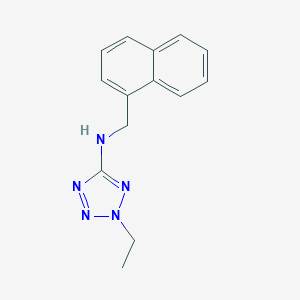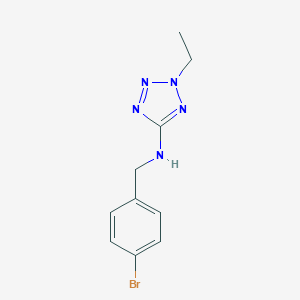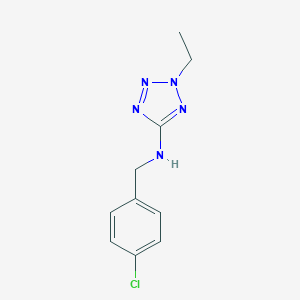![molecular formula C21H24N2O3 B276772 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various disorders.
作用機序
The exact mechanism of action of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain perception. By blocking this receptor, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate may reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity in animal models of chronic pain, as well as to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One of the main advantages of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate for lab experiments is its potent and selective activity at the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate in various therapeutic applications. Finally, research on the potential use of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate in combination with other drugs or therapies may also be of interest.
合成法
The synthesis of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate involves the reaction of 4-aminophenyl acetic acid with 2,3-dimethylphenylpiperazine in the presence of a carbonyl diimidazole coupling agent. The resulting product is then purified using standard chromatographic techniques to obtain pure 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate.
科学的研究の応用
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, making it a potential candidate for the treatment of chronic pain conditions. Additionally, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been studied for its potential use in the treatment of anxiety disorders and depression.
特性
製品名 |
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-4-6-20(16(15)2)22-11-13-23(14-12-22)21(25)18-7-9-19(10-8-18)26-17(3)24/h4-10H,11-14H2,1-3H3 |
InChIキー |
DEALUHOCBXLQCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



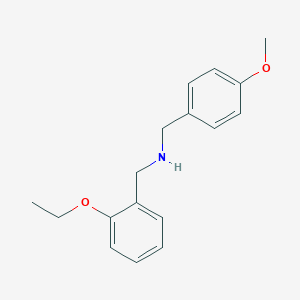
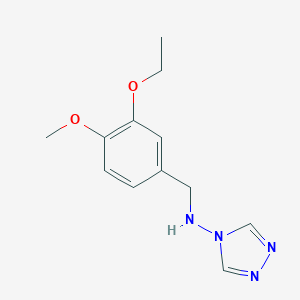
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
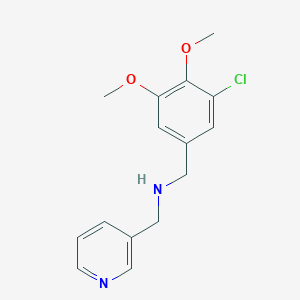
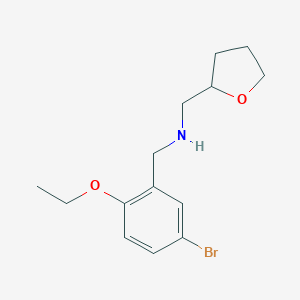
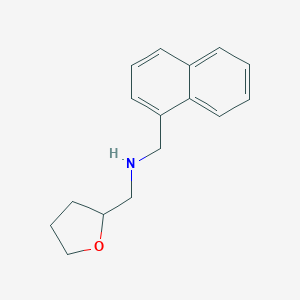
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
